3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
Description
3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine featuring a para-difluoromethoxy-substituted phenyl group at the 3-position of the cyclobutane ring, with a hydrochloride salt improving solubility. Its molecular formula is C₁₁H₁₃F₂NO·HCl, yielding a molecular weight of 253.31 g/mol (calculated).
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-11(13)15-10-3-1-7(2-4-10)8-5-9(14)6-8;/h1-4,8-9,11H,5-6,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKFOVHHKJUQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)OC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The resulting intermediate is then subjected to reductive amination to form the desired amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has been investigated for its potential therapeutic applications:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways.
- Anticancer Properties : Research indicates that it may have cytotoxic effects against various cancer cell lines, warranting further exploration in oncology .
Neuroscience
The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into neuropsychiatric disorders. Its effects on dopamine and serotonin receptors could provide insights into treatments for conditions such as depression and anxiety.
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the compound's mechanism of action and therapeutic potential. Studies have focused on:
- Receptor Binding Assays : Investigating interactions with specific neurotransmitter receptors.
- In Vivo Studies : Assessing behavioral changes in animal models following administration of the compound.
Data Table of Applications
Case Studies
-
Antidepressant Activity :
- A study conducted on rodent models demonstrated significant reductions in depressive-like behaviors when treated with varying doses of this compound, suggesting its potential as a novel antidepressant agent.
-
Anticancer Research :
- In vitro assays revealed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. Further studies are needed to elucidate its mechanisms of action.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine Hydrochloride
This compound (Mol. formula: C₁₀H₁₀F₃N·HCl ) shares the cyclobutane-amine backbone but differs in substituents:
- Substituents on cyclobutane : 3,3-Difluoro groups.
- Aromatic group : 2-Fluorophenyl (vs. 4-difluoromethoxyphenyl in the target compound).
- Impact: Fluorine substitution on the phenyl ring (2- vs. The absence of the difluoromethoxy group could reduce PDE4 affinity, as seen in roflumilast analogs .
Functional Analogs (PDE4 Inhibitors)
Roflumilast
- Structure : Benzamide derivative with a 4-difluoromethoxy group.
- Potency : IC₅₀ = 0.8 nM for PDE4 inhibition in human neutrophils, with >10,000-fold selectivity over PDE1–3 and PDE5 .
- Key feature: The 4-difluoromethoxy group is critical for high potency and broad leukocyte activity (IC₅₀ = 2–21 nM across neutrophils, monocytes, and T cells) .
Piclamilast (RP 73401)
- Structure: Structurally distinct (non-cyclobutane) but shares high PDE4 inhibition (IC₅₀ = 2–13 nM) .
Cilomilast and Rolipram
- Cilomilast : IC₅₀ = 40–3000 nM, with lower potency and selectivity, especially in T cells .
- Rolipram : IC₅₀ = 10–600 nM, with a narrow cell-type focus (neutrophils) .
- Inference : The target compound’s difluoromethoxy group and cyclobutane may bridge the potency gap between roflumilast and older PDE4 inhibitors.
Data Tables
Table 1: Structural Comparison of Cyclobutane-containing Amines
Table 2: Pharmacological Profiles of PDE4 Inhibitors
Detailed Research Findings
- Role of Difluoromethoxy Group : In roflumilast, the 4-difluoromethoxy group enhances PDE4 binding via hydrophobic and electronic interactions . The target compound’s identical substituent may confer similar advantages.
- Cyclobutane Backbone : The compact cyclobutane ring could improve metabolic stability compared to larger scaffolds (e.g., roflumilast’s benzamide), reducing off-target effects .
- The target compound’s structure may extend this profile, but empirical validation is required.
- Salt Form : The hydrochloride salt enhances aqueous solubility, a common pharmaceutical strategy also seen in the Enamine Ltd compound .
Biological Activity
3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview supported by data tables and research findings.
The chemical formula for this compound is with a molecular weight of approximately 249.68 g/mol. The compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.68 g/mol |
| CAS Number | 1311314-39-2 |
Antifungal Activity
Recent studies have investigated the antifungal properties of compounds related to this compound. For instance, research on similar structures has shown that the presence of electronegative substituents, such as fluorine, can enhance antifungal activity against Candida albicans and Candida parapsilosis by increasing lipophilicity and interaction with fungal cell membranes .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. A study indicated that derivatives with similar structures exhibited varying degrees of cytotoxicity against NIH/3T3 cells, with IC50 values ranging from approximately 148.26 µM to over 1000 µM for different compounds . This suggests that while some derivatives may be effective against fungal pathogens, they also possess potential cytotoxic effects on mammalian cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at the para position of the phenyl moiety significantly affect biological activity. Compounds with stronger electronegative groups demonstrated enhanced interactions with target enzymes, leading to improved antifungal efficacy .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of cyclobutanamines, including this compound. The synthesized compounds were characterized through NMR and mass spectrometry, followed by biological evaluations for antifungal and cytotoxic activities. The results highlighted the importance of substituent positioning on the phenyl ring for optimizing biological effects .
Study 2: In Silico Docking Studies
In silico studies have provided insights into the binding interactions of this compound with key enzymes involved in fungal metabolism. Molecular docking simulations revealed favorable binding poses within the active sites of target enzymes, suggesting a mechanism for its antifungal action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, and how can yield be maximized?
- Methodology : Start with cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization with 4-difluoromethoxyphenyl groups. Amine introduction can be achieved via reductive amination or Curtius rearrangement. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. For example, toluene or DMF may enhance solubility of intermediates , while NaBH₃CN could stabilize reactive intermediates . Yield improvements (>70%) often require iterative purification (e.g., column chromatography, recrystallization).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- HPLC/GC-MS : Assess purity (>98% threshold) and detect trace byproducts (e.g., oxidation products like carboxylic acids) .
- NMR (¹H/¹³C, 2D-COSY) : Confirm cyclobutane ring geometry and difluoromethoxy group orientation. Fluorine-19 NMR can resolve electronic effects of the difluoromethoxy substituent .
- X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns of the hydrochloride salt .
Q. What are the recommended protocols for solubility and stability testing in biological assays?
- Methodology :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. For low aqueous solubility (<1 mg/mL), use co-solvents like cyclodextrins or lipid-based formulations .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the cyclobutane ring or difluoromethoxy group may require pH-controlled buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position, cyclobutane ring strain) influence receptor binding affinity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., para- vs. ortho-fluorinated phenyl derivatives) and evaluate binding to target receptors (e.g., serotonin or dopamine transporters) via radioligand assays. For example, 2-fluorophenyl analogs show enhanced σ-receptor affinity due to altered dipole interactions .
- Computational Modeling : Use DFT calculations to quantify ring strain energy (~25–30 kcal/mol for cyclobutane) and docking simulations to predict steric/electronic effects of difluoromethoxy groups on binding pockets .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authenticity, buffer composition). For instance, variations in ATP levels in cell viability assays may skew results .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers. Cross-validate with orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium flux) .
Q. What strategies are effective for elucidating metabolic pathways and toxicological profiles?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF-MS. Look for defluorination products or cyclobutane ring-opening metabolites .
- Toxicogenomics : Use RNA-seq to profile hepatotoxicity markers (e.g., CYP3A4 induction) in primary hepatocytes exposed to sub-cytotoxic concentrations .
Q. How can computational tools accelerate reaction optimization and mechanistic studies?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for key steps (e.g., cyclobutane ring formation). Transition-state analysis can identify rate-limiting steps .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents for amine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
